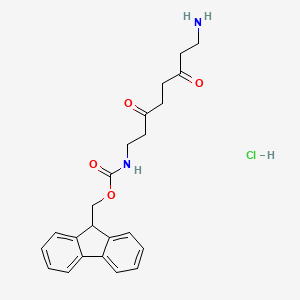
N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, commonly known as MPO or MPOA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MPO is a small molecule that has been synthesized in the laboratory and is primarily used for in vitro studies.
Mecanismo De Acción
Biochemical Pathways
The compound is known to have anticonvulsant activity , suggesting that it may affect biochemical pathways related to neuronal signaling and excitability.
Result of Action
The compound’s anticonvulsant activity suggests that it may have a modulatory effect on neuronal activity . This could potentially result in reduced seizure frequency or severity in individuals with epilepsy or other seizure disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using MPO in lab experiments is its selectivity for certain subtypes of GPCRs. This allows researchers to investigate the function of specific receptors without affecting other subtypes. Additionally, MPO is a small molecule, which makes it easy to manipulate and study in vitro. However, one limitation of MPO is that it is not suitable for in vivo studies, as it does not readily cross the blood-brain barrier.
Direcciones Futuras
There are several potential future directions for research involving MPO. One area of interest is investigating the role of specific GPCR subtypes in various disease states, such as cancer or neurological disorders. Additionally, there is potential for developing MPO-based drugs that selectively target specific GPCRs. Finally, there is interest in developing new methods for synthesizing MPO and related compounds, which could lead to the discovery of new allosteric modulators with unique properties.
Métodos De Síntesis
The synthesis of MPO involves a multi-step process that begins with the reaction of 3-chloroaniline with methylthiolate to form 3-(methylthio)aniline. This compound is then reacted with 2-(4-phenylpiperazin-1-yl)ethanamine to form N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. The final product is purified using column chromatography to obtain pure MPO.
Aplicaciones Científicas De Investigación
MPO has been primarily used for in vitro studies as it has shown potential as a tool for investigating various biological processes. One of the most significant applications of MPO is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that are involved in a wide range of physiological processes, and they are the target of a large number of drugs. MPO has been shown to selectively bind to certain subtypes of GPCRs, making it a valuable tool for investigating their function.
Propiedades
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-28-19-9-5-6-17(16-19)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUEUJAHBCSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)


![3-allyl-5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2940135.png)


![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)
![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)




